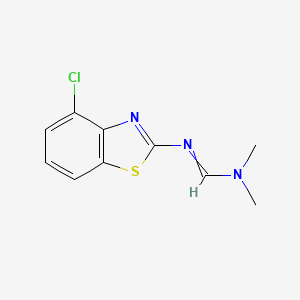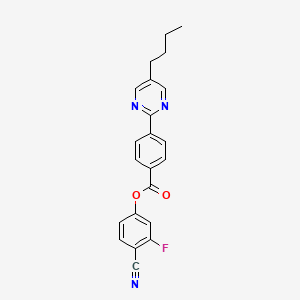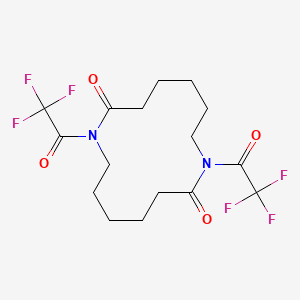
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione involves its interaction with specific molecular targets. The trifluoroacetyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(dimethylamino)quinoline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
属性
CAS 编号 |
111830-52-5 |
|---|---|
分子式 |
C16H20F6N2O4 |
分子量 |
418.33 g/mol |
IUPAC 名称 |
1,8-bis(2,2,2-trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione |
InChI |
InChI=1S/C16H20F6N2O4/c17-15(18,19)13(27)23-9-5-1-3-7-11(25)24(14(28)16(20,21)22)10-6-2-4-8-12(23)26/h1-10H2 |
InChI 键 |
XQCDHPKAHPEAHA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)N(CCCCCC(=O)N(CC1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)

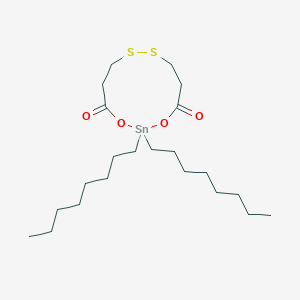
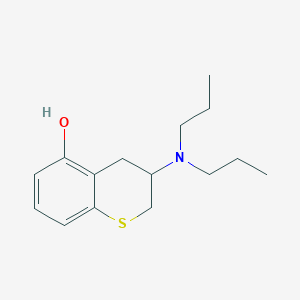
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
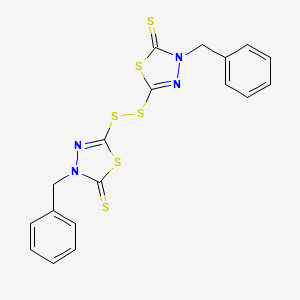

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
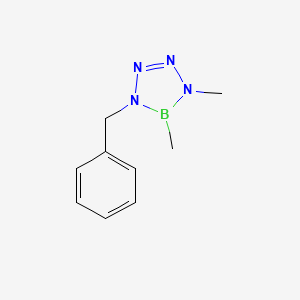
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
